2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-16-11-9-14(10-12-16)21-20-18(7-4-8-19(20)28)24-23-25-22(26-27(21)23)15-5-3-6-17(13-15)30-2/h3,5-6,9-13,21H,4,7-8H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSJDTWNSQPOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- Structure : The compound features a triazoloquinazolinone core with methoxy substituents that may influence its biological activity.
Anticancer Activity
Research indicates that quinazolinones exhibit significant anticancer properties. A study highlighted that derivatives of quinazolinones showed effectiveness against various cancer cell lines. Specifically:
- Mechanism of Action : Quinazolinones may induce apoptosis in cancer cells through the inhibition of specific kinase pathways. For instance, compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) and Aurora kinases, which are critical in cell proliferation and survival.
- Case Study : In vitro studies demonstrated that certain quinazolinone derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 18.5 ± 0.5 |
| Another Quinazolinone Derivative | A549 | 22.0 ± 0.3 |
Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers:
- Cytokine Inhibition : Studies suggest that quinazolinones can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
- Mechanism : This activity is likely mediated through the modulation of NF-κB signaling pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various quinazolinone derivatives:
- Synthesis Methods : Various synthetic routes have been developed to create novel derivatives with enhanced biological activity. These include modifications at the 3 and 9 positions of the quinazolinone ring.
- Biological Evaluation : Compounds were screened for cytotoxicity using MTT assays across multiple cancer cell lines. The most promising candidates displayed significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Table 1: Substituent Variations and Physicochemical Properties
- The 2-chlorophenyl substituent in 7a () introduces steric and electronic effects, as evidenced by its high melting point (>300°C) .
- Methoxy vs. Hydroxyl : Methoxy groups generally increase lipophilicity, whereas hydroxyl groups improve aqueous solubility. This trade-off is critical in drug design for optimizing bioavailability.
Heterocyclic Core Modifications
Table 2: Heterocyclic System Comparisons
- Triazole vs.
- Thieno vs. Triazolo: The thieno-fused system () incorporates a sulfur atom, which may alter electronic properties and binding affinity in biological systems .
Table 3: Catalytic Efficiency and Reaction Conditions
- Catalyst Superiority: The NGPU catalyst () outperforms traditional methods in triazoloquinazolinone synthesis, offering shorter reaction times and higher yields .
- Acid Catalysis: p-TSA () enables rapid synthesis (10 minutes) of tetrazoloquinazolinones, though yields are unspecified .
Spectral and Thermal Properties
- Melting Points : The target compound’s analogs exhibit wide-ranging melting points, from 230°C (13a , hydroxyl derivative) to >300°C (7a , chloro-dimethyl analog), highlighting the impact of substituents on crystallinity .
- NMR Data : Compound 7a () shows distinct 1H NMR signals for methyl groups (δ 1.01, 1.07) and aromatic protons (δ 7.24–7.42), providing a benchmark for structural validation of methoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
